molecular formula C19H13Cl2N3O2 B13774108 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- CAS No. 75660-48-9

4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-

Katalognummer: B13774108
CAS-Nummer: 75660-48-9
Molekulargewicht: 386.2 g/mol
InChI-Schlüssel: OBHKGLRTZUIUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.

    Introduction of Substituents: The 2-chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Functional Group Modifications: The hydroxyethyl and oxo groups can be added through various functional group transformations, such as oxidation or reduction reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Pyridazinecarbonitrile: A simpler analog without the additional substituents.

    5,6-Bis(2-chlorophenyl)pyridazine: Lacks the hydroxyethyl and oxo groups.

    2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-pyridazine: Does not have the chlorophenyl substituents.

Uniqueness

4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Eigenschaften

CAS-Nummer

75660-48-9

Molekularformel

C19H13Cl2N3O2

Molekulargewicht

386.2 g/mol

IUPAC-Name

5,6-bis(2-chlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C19H13Cl2N3O2/c20-15-7-3-1-5-12(15)17-14(11-22)19(26)24(9-10-25)23-18(17)13-6-2-4-8-16(13)21/h1-8,25H,9-10H2

InChI-Schlüssel

OBHKGLRTZUIUQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3Cl)CCO)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.